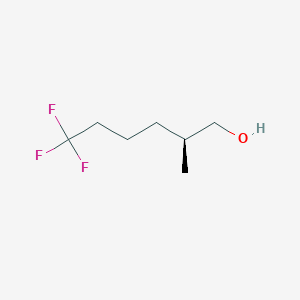

(2S)-6,6,6-Trifluoro-2-methylhexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-6,6,6-Trifluoro-2-methylhexan-1-ol , also known as TFM alcohol , is an organic compound with the following characteristics:

- Chirality : It exists as a single enantiomer due to the presence of a stereocenter (the “S” designation indicates the absolute configuration).

- Functional Groups : It contains a hydroxyl group (alcohol) and three fluorine atoms.

- Chemical Formula : C<sub>7</sub>H<sub>13</sub>F<sub>3</sub>O

Synthesis Analysis

The synthesis of TFM alcohol involves fluorination of a suitable precursor. One common method is the fluorination of 2-methylhexan-1-ol using reagents such as hydrogen fluoride (HF) or trifluoroacetic anhydride (TFAA) . The reaction introduces the three fluorine atoms at the desired positions.

Molecular Structure Analysis

The molecular structure of TFM alcohol reveals its unique features:

- Six Carbon Atoms : The hexane backbone contributes to its hydrophobic nature.

- Trifluoromethyl Group : The three fluorine atoms are attached to the sixth carbon, resulting in increased lipophilicity.

- Hydroxyl Group : The hydroxyl group provides polarity and potential for hydrogen bonding.

Chemical Reactions Analysis

TFM alcohol participates in various chemical reactions:

- Esterification : Reacting with carboxylic acids to form esters.

- Oxidation : Conversion to the corresponding aldehyde or carboxylic acid.

- Reduction : Reduction of the hydroxyl group to an alkane.

Physical And Chemical Properties Analysis

- Melting Point : Typically around -20°C .

- Boiling Point : Approximately 120°C .

- Solubility : Soluble in organic solvents (e.g., acetone, ether) but sparingly soluble in water.

- Odor : Often described as sweet and fruity .

Safety And Hazards

- Toxicity : TFM alcohol is generally considered low in toxicity.

- Flammability : It is flammable ; handle with care.

- Irritation : May cause skin and eye irritation.

Future Directions

Research on TFM alcohol continues to explore its applications in:

- Medicinal Chemistry : Developing new drugs.

- Materials Science : Designing functional materials.

- Environmental Chemistry : Assessing its fate in the environment.

properties

IUPAC Name |

(2S)-6,6,6-trifluoro-2-methylhexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3O/c1-6(5-11)3-2-4-7(8,9)10/h6,11H,2-5H2,1H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUBASFJIUJJNY-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCC(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-6,6,6-Trifluoro-2-methylhexan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-Chloropropanoyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one](/img/structure/B2671832.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2671833.png)

![3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2671838.png)

![1-[4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2671846.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2671852.png)

![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2671854.png)